(S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide
Vue d'ensemble
Description
WP1066 is a cell-permeable inhibitor of STAT3 that directs dephosphorylation and nuclear export of constitutively phosphorylated STAT3 in U87-MG and U373-MG malignant glioma cells when given at a concentration of 10 µM. It also induces apoptosis in U87-MG (IC50 = 5.6 µM) and U373-MG (IC50 = 3.7 µM) cells. WP1066 is orally bioavailable, crosses the blood-brain barrier, and demonstrates in vivo activity, including immune activation as indicated by the up-regulation of CD80 and CD86 and the induction of proliferation of effector T cells. In addition to inducing apoptosis in cancer cells, WP1066 suppresses vascular smooth muscle cell proliferation after vascular injury in mice and prevents seizures following brain injury in rats.
A cell-permeable inhibitor of STAT3 that directs dephosphorylation and nuclear export of constitutively phosphorylated STAT3 in U87-MG and U373-MG malignant glioma cells
STAT3 Inhibitor WP1066 is an orally bioavailable, small molecule inhibitor of signaling transducer and activator 3 (STAT3), with potential antineoplastic and immunomodulatory activities. Upon administration, STAT3 inhibitor WP1066 blocks the intranuclear translocation of p-STAT, thereby suppressing STAT3 signaling and decreasing the levels of downstream products including c-Myc. Additionally, WP1066 may upregulate costimulatory molecules including CD80 and CD86 on human microglia, and reverse glioma cancer stem cell (gCSC)-mediated innate and adaptive immune suppression allowing for the restoration of antitumor effector immune responses. The STAT3 pathway is overly active in many cancer types and is implicated in CSC-mediated growth, recurrence and resistance to conventional chemotherapies.
WP1066 has been used in trials studying the treatment of Melanoma, Brain Cancer, Solid Tumors, and Central Nervous System Neoplasms.
Applications De Recherche Scientifique
Inhibitor of JAK2 and STAT3
WP1066 was originally developed as an inhibitor of the oncogenic JAK2/STAT3 pathway . The JAK2/STAT3 pathway plays a crucial role in various cellular processes, including cell growth, differentiation, apoptosis, and immune response. By inhibiting this pathway, WP1066 can potentially regulate these processes and have therapeutic effects in diseases where this pathway is dysregulated .
K V1.3 Potassium Channel Blocker
WP1066 has been identified as a K V1.3 potassium channel blocker . K V1.3 potassium channels play a predominant role in regulating calcium signaling that is essential for the activation and proliferation of effector memory T (T EM) cells. This ion channel has been recognized as a promising therapeutic target against various autoimmune diseases .
Immune Modulation
WP1066 has shown to have immune modulatory properties. It can effectively suppress mouse T EM cell proliferation in vitro and mouse delayed-type hypersensitivity (DTH) reaction in vivo . This suggests that WP1066 could be used in immunomodulatory studies targeting K V1.3 channels .
Anti-Tumor Activity
WP1066 has shown significant anti-tumor activity in a wide range of tumor cell lines and increased survival in a number of animal models . This activity has been validated in multiple independent laboratories in different institutions worldwide .
Targeting p-STAT3
WP1066 is a first-in-class Immune/Transcription Modulator that targets p-STAT3 . p-STAT3 is a transcription factor that is often constitutively activated in a variety of cancers and contributes to oncogenesis by promoting cell survival, proliferation, angiogenesis, and immune evasion .
Treatment for Glioblastoma
The study drug WP1066 targets a specific pathway, known as STAT3, which is responsible for promoting tumor growth and causing the body’s immune system to avoid attacking the tumor. Giving WP1066 with radiation therapy may prevent glioblastoma from growing and prolong survival .
Mécanisme D'action
Target of Action
WP1066, also known as (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) and Janus Kinase 2 (JAK2) . These proteins play crucial roles in various cellular processes, including cell growth, survival, and differentiation .
Mode of Action
WP1066 interacts with its targets by blocking the activation of STAT3 and JAK2 . Specifically, it inhibits IL-6 mediated STAT3 activation and JAK2-dependent cytokine signaling . This interaction results in the down-regulation of the upstream tyrosine kinase, JAK2 .
Biochemical Pathways
The inhibition of STAT3 and JAK2 by WP1066 affects several downstream pathways. It suppresses the expression of survival genes such as Bcl-2, induces apoptosis, and inhibits the basal and hypoxia-induced expression of HIF1a and HIF2a . Furthermore, it blocks the phosphorylation of STAT3 and its downstream signal transducer and activator of transcription-5, and extracellular signal-regulated kinase-1/2 pathways .
Pharmacokinetics
WP1066 exhibits excellent Central Nervous System (CNS) bioavailability with concurrent brain-to-blood concentration ratios ranging from 10:1 to 100:1 . Following a 40 mg/kg IV bolus administration, it reaches mean CNS and plasma peak concentrations of 57.6 µg/g (162.2 μM) and 0.6 µg /mL (1.8 μM), respectively . The oral bioavailability of WP1066 is estimated to be 36.3% .
Result of Action
The action of WP1066 leads to significant anti-tumor activity in a wide range of tumor cell lines . It induces apoptosis and inhibits the proliferation of cancer cells . Furthermore, it has been shown to significantly decrease tumor burden and increase the survival of tumor-bearing mice .
Action Environment
The efficacy of WP1066 can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors can affect the activation of the JAK2/STAT3 pathway . Additionally, the compound’s action may vary depending on the specific cellular environment, such as the presence of the JAK2 V617F mutation .
Propriétés
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUAJMPDXIRPKO-LQELWAHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235007 | |
Record name | WP 1066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
857064-38-1 | |
Record name | WP 1066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857064381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WP 1066 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12679 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | WP 1066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WP1066 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WP-1066 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63V8AIE65T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.